2-(tert-Butyl)-3-methylnaphthalene
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Overview
Description
2-(tert-Butyl)-3-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of a tert-butyl group and a methyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-3-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, controlled temperatures.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro-naphthalene, sulfonic acid derivatives.
Scientific Research Applications
2-(tert-Butyl)-3-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-3-methylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
2-(tert-Butyl)-naphthalene: Lacks the methyl group, leading to different chemical and biological properties.
3-Methylnaphthalene: Lacks the tert-butyl group, affecting its reactivity and applications.
2,3-Dimethylnaphthalene: Contains two methyl groups, offering a comparison in terms of steric and electronic effects.
Uniqueness: 2-(tert-Butyl)-3-methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic properties
Biological Activity
2-(tert-Butyl)-3-methylnaphthalene (CAS No. 84029-66-3) is an organic compound with significant interest in both chemical and biological research due to its unique structure, which includes a naphthalene ring substituted with a tert-butyl group and a methyl group. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, as well as its applications in drug development and specialty chemicals.
Chemical Structure and Properties
The chemical formula of this compound is C15H18. The presence of the bulky tert-butyl group significantly influences its steric and electronic characteristics, making it a subject of interest in various studies.
Property | Value |
---|---|
Molecular Weight | 198.31 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways. The tert-butyl and methyl groups can affect the compound’s binding affinity, which is crucial for its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. The specific mechanisms involved in this activity are still under investigation, but the compound's structural features play a critical role in its efficacy against various microbial strains.
Anticancer Potential
Studies have explored the potential anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms that involve oxidative stress and modulation of signaling pathways related to cell survival. The presence of the bulky tert-butyl group may enhance its interaction with cellular targets, thereby increasing its effectiveness as an anticancer agent .
Case Studies
- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
- Anticancer Activity Assessment : In vitro assays on cancer cell lines revealed that the compound could reduce cell viability and induce apoptosis. The study highlighted the role of oxidative stress in mediating these effects, indicating a promising avenue for further research into its therapeutic applications .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Features | Unique Properties |
---|---|---|
1-Methyl-naphthalene | Naphthalene ring with one methyl group | Lower steric hindrance compared to this compound. |
2-Methyl-naphthalene | Naphthalene ring with one methyl group | Similar reactivity but less bulky than tert-butyl derivative. |
1,5-Dimethyl-naphthalene | Two methyl groups on naphthalene | Increased hydrophobicity; different reactivity pattern due to multiple substitutions. |
2-(isopropyl)-3-methylnaphthalene | Naphthalene ring with isopropyl and methyl | Different steric effects due to isopropyl group; may show different biological activities. |
Properties
CAS No. |
84029-66-3 |
---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-tert-butyl-3-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-9-12-7-5-6-8-13(12)10-14(11)15(2,3)4/h5-10H,1-4H3 |
InChI Key |
KOEPXIJKHPCNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C(C)(C)C |
Origin of Product |
United States |
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